2,6-dimethylocta-2,7-diene-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2,6-dimethylocta-2,7-diene-1,6-diol is an octadienediol.
Scientific Research Applications
Reactivity in Polymerization : The compound has been studied for its reactivity as a termonomer in the synthesis of ethylene-propylene-diene terpolymers (EPDM). It's compared to other dienes in homopolymerization and cross-copolymerization using different catalytic systems, significantly influencing productivity and activity in these processes (Dolatkhani, Cramail, & Deffieux, 1995).
Radical Addition Reactions : Research has examined the reactions of the compound with organic radicals, highlighting the selectivity of the reactions and suggesting possible reversible addition processes. This adds to the understanding of its chemical behavior and potential in synthetic applications (Mcquillin & Wood, 1976).
Copolymer Synthesis and Characterization : The compound's role in the synthesis of copolymers with ethylene has been extensively studied. Its influence on the structure and mechanical properties of the copolymers, such as crystallinity, crystal size, and viscoelastic relaxations, has been a significant area of focus, offering insights into tailoring polymer properties (Cerrada et al., 2004).
Catalysis in Polymerization : The compound has been utilized in copolymerization processes with ethylene, exploring the effects of different reaction conditions and catalysts. This research provides valuable information on optimizing polymerization processes and the potential industrial applications of these copolymers (Santos et al., 2002).
Mechanical Behavior and Structural Characterization : Detailed studies have been conducted on the relationship between the structure and mechanical properties of copolymers made with the compound. This research is crucial for applications where specific material properties are required, such as in high-performance or specialty plastics (Cerrada et al., 2004).
Properties
CAS No. |
64142-78-5 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2E)-2,6-dimethylocta-2,7-diene-1,6-diol |
InChI |
InChI=1S/C10H18O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,11-12H,1,5,7-8H2,2-3H3/b9-6+ |
InChI Key |
NSMIMJYEKVSYMT-RMKNXTFCSA-N |
Isomeric SMILES |
C/C(=C\CCC(C)(C=C)O)/CO |
SMILES |
CC(=CCCC(C)(C=C)O)CO |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.